molecular formula C8H6F6N2S2 B14069212 (3,4-Bis(trifluoromethylthio)phenyl)hydrazine

(3,4-Bis(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14069212
M. Wt: 308.3 g/mol
InChI Key: SJZORPHOADTFNS-UHFFFAOYSA-N
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Description

(3,4-Bis(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C8H6F6N2S2. This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further bonded to a hydrazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Bis(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3,4-dichlorophenylhydrazine with trifluoromethanesulfenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is maintained at low temperatures to prevent decomposition and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (3,4-Bis(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

(3,4-Bis(trifluoromethylthio)phenyl)hydrazine finds applications in various fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3,4-Bis(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (3,4-Dichlorophenyl)hydrazine: Lacks the trifluoromethylthio groups, resulting in different chemical properties and reactivity.

    (3,4-Bis(trifluoromethyl)phenyl)hydrazine: Contains trifluoromethyl groups instead of trifluoromethylthio groups, leading to variations in lipophilicity and biological activity.

Uniqueness: (3,4-Bis(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethylthio groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential for diverse chemical transformations.

Properties

Molecular Formula

C8H6F6N2S2

Molecular Weight

308.3 g/mol

IUPAC Name

[3,4-bis(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2S2/c9-7(10,11)17-5-2-1-4(16-15)3-6(5)18-8(12,13)14/h1-3,16H,15H2

InChI Key

SJZORPHOADTFNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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